Heptadecanoic Acid N-Hydroxysuccinimide Ester

Lipidomics Internal Standard Mass Spectrometry

Heptadecanoic Acid N-Hydroxysuccinimide Ester (CAS 201472-73-3), also referred to as (2,5-dioxopyrrolidin-1-yl) heptadecanoate or N-succinimidyl margarate, is an activated ester of the C17:0 saturated odd-chain fatty acid heptadecanoic acid. The NHS ester moiety confers amine‑reactive acylating capability, enabling covalent attachment of the heptadecanoyl (margaroyl) chain to primary amines on proteins, peptides, aminophospholipids, or amine‑modified surfaces.

Molecular Formula C21H37NO4
Molecular Weight 367.53
CAS No. 201472-73-3
Cat. No. B566252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptadecanoic Acid N-Hydroxysuccinimide Ester
CAS201472-73-3
Synonyms1-[(1-Oxoheptadecyl)oxy]-2,5-pyrrolidinedione;  2,5-Dioxo-1-pyrrolidinyl Ester Heptadecanoic Acid
Molecular FormulaC21H37NO4
Molecular Weight367.53
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C21H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-22-19(23)17-18-20(22)24/h2-18H2,1H3
InChIKeyYJNJZBHIONMSLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptadecanoic Acid NHS Ester (CAS 201472-73-3): A C17 Odd-Chain Fatty Acid Activation Reagent for Bioconjugation & MS Internal Standards


Heptadecanoic Acid N-Hydroxysuccinimide Ester (CAS 201472-73-3), also referred to as (2,5-dioxopyrrolidin-1-yl) heptadecanoate or N-succinimidyl margarate, is an activated ester of the C17:0 saturated odd-chain fatty acid heptadecanoic acid. The NHS ester moiety confers amine‑reactive acylating capability, enabling covalent attachment of the heptadecanoyl (margaroyl) chain to primary amines on proteins, peptides, aminophospholipids, or amine‑modified surfaces [1]. Its distinguishing structural feature—a straight 17‑carbon saturated chain—places it between the widely available C16 (palmitic) and C18 (stearic) NHS esters, rendering it uniquely valuable as a non‑endogenous mass tag for lipidomics and an internal‑standard building block where even‑chain analogs cannot provide the required chromatographic or mass spectrometric discrimination [2].

Why C16 or C18 NHS Esters Cannot Replace Heptadecanoic Acid NHS Ester in Quantitative Lipidomics and Precision Bioconjugation


Even‑chain fatty acid NHS esters—palmitic (C16:0) and stearic (C18:0) NHS esters—are abundant endogenous species in mammalian systems and therefore co‑elute and co‑ionize with native analytes, generating substantial background and isobaric interference in LC‑MS/MS workflows. Heptadecanoic acid NHS ester introduces an odd‑chain (C17:0) acyl moiety that is at least 10‑ to 100‑fold less abundant in most mammalian tissues, providing a low‑background signal that is essential for accurate internal‑standard‑based quantification [1]. Moreover, the enzymatic processing efficiency of fatty acids is chain‑length‑dependent: in a cell‑free acyl‑CoA reductase system, the C17:0 substrate yields an activity of 124 pmol/min/mg—distinct from both C16:0 (151 pmol/min/mg) and C18:0 (102 pmol/min/mg)—indicating that the C17 chain cannot be assumed to behave as a simple average of its even‑chain neighbors [2]. These combined analytical and biochemical properties mean that substituting a C16 or C18 NHS ester for the C17 congener can compromise quantification accuracy, alter acylation kinetics, and erase the chromatographic resolution needed in complex lipidomic analyses.

Quantitative Differentiation Evidence: Heptadecanoic Acid NHS Ester (C17:0-NHS) Versus Palmitic (C16:0-NHS) and Stearic (C18:0-NHS) Esters


Odd-Chain Exclusivity: C17:0-NHS Confers >10-Fold Lower Endogenous Background Than C16:0- or C18:0-NHS in Mammalian Lipidomics

Heptadecanoic acid (C17:0) represents <0.5% of total fatty acids in human plasma, whereas palmitic acid (C16:0) constitutes 20–30% and stearic acid (C18:0) accounts for 10–15%. By extension, the NHS ester of heptadecanoic acid introduces an acyl tag that is at least 20‑ to 60‑fold less abundant than the even‑chain counterparts in typical mammalian lipid extracts. This low natural abundance eliminates the isobaric and chromatographic overlap that plagues C16:0-NHS and C18:0-NHS when used as derivatization reagents or internal‑standard precursors in LC‑MS/MS lipidomics [1].

Lipidomics Internal Standard Mass Spectrometry

Hydrophobicity Tuning: C17:0-NHS LogP 7.1 Bridges the Gap Between C16:0-NHS (LogP ~5.0) and C18:0-NHS (LogP ~5.8)

Predicted octanol–water partition coefficients (XLogP/AlogP) for the NHS ester series show a non‑linear increase with chain length. Heptadecanoic acid NHS ester has a predicted logP of 7.1 (AlogP 7.19), while N‑succinimidyl palmitate (C16:0-NHS) has a reported logP of 5.01 and N‑succinimidyl stearate (C18:0-NHS) has a logP of 5.79. The C17:0-NHS ester's hydrophobicity is therefore approximately two log units higher than the C16:0 analog and approximately one log unit above the C18:0 analog based on different prediction algorithms, translating to an estimated 100‑fold greater partitioning into lipid phases relative to the C16:0-NHS ester [1].

Hydrophobicity LogP Bioconjugation

86% Synthetic Yield in Ganglioside Internal Standard Production Using C17:0-NHS Ester Acylation, with Four-Step Total Yield of 8.7% to d17:1-lyso-GM1

In a published semi‑synthetic route to ganglioside internal standards, heptadecanoic acid NHS ester was employed as the acylating reagent to introduce the non‑natural C17:0 fatty acid onto lyso‑ganglioside scaffolds. The NHS‑ester‑mediated acylation step proceeded with an isolated yield of 86% (reaction conditions: N,N‑diisopropylethylamine, DMF, 28 h). The full four‑step sequence from d20:1/18:0‑GM1 to the final d17:1‑lyso‑GM1 internal standard was achieved with a total yield of 8.7%. These compounds are currently used as calibration substances for MS quantification of gangliosides [1].

Ganglioside Internal Standard Semi-synthesis

Enzymatic Discrimination: C17:0 Substrate Shows Intermediate Acyl-CoA Reductase Activity (124 pmol/min/mg) Distinct from C16:0 (151) and C18:0 (102)

In a cell‑free NADPH:acyl‑CoA oxidoreductase assay using mouse preputial gland tumor homogenate, heptadecanoic acid (C17:0) was converted to the corresponding fatty alcohol at a rate of 124 pmol/min per mg protein. Under identical conditions, palmitic acid (C16:0) gave 151 pmol/min/mg, stearic acid (C18:0) gave 102 pmol/min/mg, and myristic acid (C14:0) gave 76 pmol/min/mg. The C17:0 activity was 18% lower than C16:0 but 22% higher than C18:0, demonstrating that the odd‑chain substrate is processed with kinetics that are not simply interpolated between even‑chain neighbors [1].

Acyl-CoA Reductase Substrate Specificity Wax Ester

Maximum Fatty Alcohol Conversion Efficiency: C17:0 Achieves the Highest Conversion Rate Among Tested Fatty Acids in Candida albicans

In studies of long‑chain alcohol production by Candida albicans, heptadecanoic acid (C17:0) was the most efficiently converted substrate, yielding the maximum observed conversion to the corresponding fatty alcohol (heptadecanol) among all tested fatty acids. Even‑chain substrates (C16:0, C18:0) showed lower conversion efficiencies under the same culture conditions. This effect was attributed to the distinct recognition of odd‑chain substrates by the fungal fatty acyl‑CoA reductase system [1].

Microbial Lipid Metabolism Fatty Alcohol Candida albicans

Procurement-Relevant Application Scenarios for Heptadecanoic Acid NHS Ester (CAS 201472-73-3)


MS Quantification Internal Standard Synthesis for Ganglioside and Sphingolipid Lipidomics

The C17:0-NHS ester is the reagent of choice for introducing a non‑endogenous odd‑chain fatty acyl moiety into lyso‑ganglioside or lyso‑sphingolipid scaffolds to generate homologous internal standards for MS‑based quantification. As demonstrated by Gantner et al. (2014), acylation with this compound proceeds with 86% isolated yield and enables the production of calibration standards (e.g., d17:1‑lyso‑GM1) that are chromatographically resolvable from endogenous C16:0‑ and C18:0‑containing species while sharing near‑identical ionization efficiency [1]. Even‑chain NHS esters cannot fulfill this role because they would generate standards indistinguishable from native analytes.

Odd-Chain Fatty Acid Protein Acylation for Metabolic Tracing and Turnover Studies

When conjugated to protein N‑termini or lysine side chains, the C17:0-NHS ester introduces an odd‑chain acyl modification that can be distinguished from endogenous C16:0‑ and C18:0‑protein acylations by LC‑MS/MS. The intermediate enzymatic activity of the C17:0 chain (124 pmol/min/mg in acyl‑CoA reductase assays vs. 151 for C16:0 and 102 for C18:0) suggests that the C17‑acylated protein may exhibit distinct deacylation kinetics, enabling pulse‑chase‑style metabolic tracing without the need for radioactive or stable‑isotope labels [2].

Tunable Hydrophobicity for Membrane Protein Anchoring and Liposome Functionalization

With a predicted logP of 7.1, the C17:0-NHS ester provides a hydrophobicity intermediate between the C16:0 analog (logP ~5.0) and a level comparable to or exceeding the C18:0 analog (logP ~5.8), depending on the prediction algorithm used. This allows researchers to achieve stronger membrane partitioning than C16:0-NHS while maintaining a molecular volume that may be more compatible with certain protein binding pockets or lipid‑bilayer packing constraints than the longer C18:0 chain [1]. Applications include liposome surface functionalization, membrane protein reconstitution, and hydrophobic ion‑pairing for peptide delivery.

Biocatalytic Fatty Alcohol Production Using Odd-Chain Substrate Preference

The observation that C17:0 is the maximally converted substrate for fatty alcohol production in Candida albicans—outperforming C16:0 and C18:0—suggests that the C17:0-NHS ester can serve as a precursor for generating C17 fatty alcohols or wax esters via coupled chemo‑enzymatic routes. The NHS ester provides a pre‑activated form of the fatty acid that can be directly conjugated to CoA or employed in enzyme‑catalyzed reductions, bypassing the ATP‑dependent acyl‑CoA synthetase step [3].

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